4,6-Dimethyl-1-heptanol

Description

BenchChem offers high-quality 4,6-Dimethyl-1-heptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-1-heptanol including the price, delivery time, and more detailed information at info@benchchem.com.

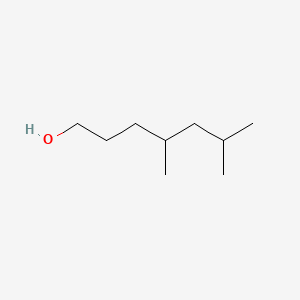

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)7-9(3)5-4-6-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXGQPBCBPHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623510 | |

| Record name | 4,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-05-3 | |

| Record name | 4,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 4,6-Dimethyl-1-heptanol (CAS 820-05-3)

Introduction: Understanding 4,6-Dimethyl-1-heptanol

4,6-Dimethyl-1-heptanol is a branched-chain primary alcohol with the chemical formula C9H20O.[1][2][3] As a member of the alcohol family, its hydroxyl group imparts polarity, influencing its solubility and reactivity. The specific arrangement of its methyl groups at the 4 and 6 positions creates a unique structural isomer that dictates its physical and spectroscopic properties. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis methodologies, and detailed characterization techniques for 4,6-Dimethyl-1-heptanol, tailored for researchers and professionals in drug development and chemical synthesis. While this molecule is not as extensively documented in peer-reviewed literature as some of its isomers, this guide consolidates available data and provides expert-driven predictions for its analytical characterization.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in research and development. These properties, summarized in the table below, govern its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 820-05-3 | [1][2][3][4] |

| Molecular Formula | C9H20O | [1][2][3] |

| Molecular Weight | 144.255 g/mol | [3] |

| Boiling Point | 189.1 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Flash Point | 76.3 ± 8.7 °C | |

| LogP (Octanol/Water Partition Coefficient) | 3.16 | |

| Refractive Index | 1.429 | |

| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C | |

| IUPAC Name | 4,6-dimethylheptan-1-ol | [2][5] |

| SMILES | CC(C)CC(C)CCCO | [5] |

| InChIKey | GCBXGQPBCBPHSP-UHFFFAOYSA-N | [1][2] |

Synthesis of 4,6-Dimethyl-1-heptanol: A Methodological Overview

The synthesis of 4,6-Dimethyl-1-heptanol can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Two prominent and logical synthetic strategies are highlighted here: a Grignard reaction for carbon chain extension and the catalytic hydrogenation of an unsaturated precursor.

Grignard Synthesis from 1-Bromo-2,4-dimethylpentane

A robust method for preparing primary alcohols with two additional carbons is the reaction of a Grignard reagent with ethylene oxide. In this case, the synthesis would commence with the formation of a Grignard reagent from 1-bromo-2,4-dimethylpentane, which then acts as a nucleophile to open the ethylene oxide ring.

Causality of Experimental Choices: The Grignard reaction is a cornerstone of C-C bond formation. Using ethylene oxide as the electrophile is a classic and efficient strategy to introduce a -CH2CH2OH group, directly leading to the desired primary alcohol. The use of an anhydrous ether solvent like THF is critical, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the desired reaction. A low-temperature addition of ethylene oxide helps to control the exothermicity of the ring-opening reaction. The final acidic workup is necessary to protonate the resulting alkoxide and isolate the final alcohol product.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 1-bromo-2,4-dimethylpentane in anhydrous THF via the dropping funnel to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction is sluggish.

-

Once the reaction begins, continue the addition of the bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethylene Oxide:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 4,6-Dimethyl-1-heptanol.

-

Caption: Grignard Synthesis Workflow.

Catalytic Hydrogenation

Another viable route involves the hydrogenation of an unsaturated precursor, such as 4,6-dimethyl-hepta-3,5-dien-1-ol. This method is effective for reducing double bonds to yield the saturated alcohol.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup:

-

Dissolve the unsaturated precursor (e.g., 4,6-dimethyl-hepta-3,5-dien-1-ol) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C).

-

-

Hydrogenation:

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as monitored by a pressure gauge.

-

-

Work-up and Purification:

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter pad with the solvent used for the reaction.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by distillation.

-

Caption: Catalytic Hydrogenation Workflow.

Spectroscopic Characterization of 4,6-Dimethyl-1-heptanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (-CH₂OH). The signal would be a triplet due to coupling with the adjacent two protons on C2.

-

~1.7-1.5 ppm (multiplet): The single proton at the C6 position, which is a methine group. This signal would be complex due to coupling with the two methyl groups at C6 and the methylene group at C5.

-

~1.5-1.1 ppm (multiplets): The protons on C2, C3, and C5, and the methine proton at C4. These would likely overlap to form a complex series of multiplets.

-

~0.9 ppm (doublet): The six protons of the two methyl groups attached to C6, appearing as a doublet due to coupling with the C6 methine proton.

-

~0.85 ppm (doublet): The three protons of the methyl group at C4, appearing as a doublet due to coupling with the C4 methine proton.

-

Variable ppm (broad singlet): The hydroxyl proton (-OH). Its chemical shift is concentration and temperature-dependent, and it may not show coupling.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~63 ppm: The carbon of the -CH₂OH group (C1).

-

~40-20 ppm: The remaining seven aliphatic carbons. The specific shifts would be approximately:

-

C2, C3, C5 (CH₂)

-

C4, C6 (CH)

-

C7, C8, C9 (CH₃) The carbons closer to the electron-withdrawing hydroxyl group will be further downfield.

-

NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of purified 4,6-Dimethyl-1-heptanol in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A greater number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique for this analysis.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): A peak at m/z = 144 would correspond to the molecular ion. This peak may be weak or absent in the EI spectrum of primary alcohols due to facile fragmentation.

-

M-18 Peak: A peak at m/z = 126, corresponding to the loss of a water molecule (H₂O), is a very common and often prominent feature for alcohols.

-

Alpha-Cleavage: Cleavage of the C1-C2 bond would result in a fragment at m/z = 31 ([CH₂OH]⁺).

-

Other Fragments: A complex pattern of peaks would be observed due to the cleavage of C-C bonds along the alkyl chain. Common fragments for branched alkanes would be expected, such as the loss of methyl (M-15) and isopropyl (M-43) groups. A peak at m/z = 57, corresponding to a butyl cation, is also likely.

GC-MS Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent like dichloromethane or hexane.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

MS Detection: The eluent from the GC is directed into the mass spectrometer. Acquire data in full scan mode over a mass range of m/z 40-450.

-

Data Analysis: Identify the peak corresponding to 4,6-Dimethyl-1-heptanol based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum:

-

~3300 cm⁻¹ (broad, strong): This is the most characteristic peak and corresponds to the O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.

-

~2950-2850 cm⁻¹ (strong, sharp): These peaks are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups.

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations. The peak around 1375 cm⁻¹ may show splitting, which is characteristic of an isopropyl group.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

FTIR Data Acquisition Protocol:

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample. Place a drop of the pure alcohol between two salt plates (NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹. Identify the key absorption bands corresponding to the O-H, C-H, and C-O functional groups.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 4,6-Dimethyl-1-heptanol, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: The compound is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical, or foam).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

4,6-Dimethyl-1-heptanol is a structurally distinct primary alcohol whose characterization relies on a combination of standard analytical techniques. While a comprehensive body of published experimental data is not widely available, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The provided protocols for synthesis and analysis, along with the predicted spectroscopic features, offer a solid foundation for researchers to confidently work with and fully characterize this molecule. Adherence to proper safety protocols is paramount when handling this and any other chemical reagent.

References

-

4,6-Dimethyl-1-heptanol | CAS#:820-05-3 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]

-

4,6-dimethyl-1-heptanol - LookChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

4,6-Dimethylheptan-1-ol | C9H20O | CID 22220121 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-heptanol, 4,6-dimethyl- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

-

4-Heptanol, 2,6-dimethyl- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. 4,6-dimethyl-1-heptanol synthesis - chemicalbook [chemicalbook.com]

- 2. 1-heptanol, 4,6-dimethyl- [webbook.nist.gov]

- 3. 4,6-Dimethyl-1-heptanol | CAS#:820-05-3 | Chemsrc [chemsrc.com]

- 4. 4,6-dimethyl-1-heptanol | 820-05-3 [chemicalbook.com]

- 5. 4,6-Dimethylheptan-1-ol | C9H20O | CID 22220121 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,6-Dimethyl-1-heptanol: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-dimethyl-1-heptanol. In the absence of publicly available experimental spectra, this guide utilizes high-fidelity predicted spectroscopic data to facilitate the structural elucidation and characterization of this compound. The following sections detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with in-depth interpretations and the methodologies for their prediction. This guide serves as a valuable resource for researchers working with 4,6-dimethyl-1-heptanol, offering insights into its structural features through modern spectroscopic techniques.

Introduction

4,6-Dimethyl-1-heptanol is a branched-chain primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol [1]. Its structure presents interesting features for spectroscopic analysis, including diastereotopic protons and distinct carbon environments. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for researchers in fields such as organic synthesis, flavor and fragrance chemistry, and drug discovery.

It is important to note that a comprehensive search of prominent spectroscopic databases, including the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS), did not yield publicly available experimental NMR, IR, or MS spectra for 4,6-dimethyl-1-heptanol at the time of this writing[2]. While a potential early synthesis of this compound is mentioned in the literature, the corresponding characterization data is not readily accessible[3].

To address this gap, this guide leverages advanced computational tools to provide high-quality predicted spectroscopic data. This approach is a scientifically robust alternative that allows for a detailed structural analysis. The predicted data presented herein is generated using industry-standard software and algorithms, providing a reliable foundation for understanding the spectroscopic properties of 4,6-dimethyl-1-heptanol.

Molecular Structure:

Caption: Molecular structure of 4,6-Dimethyl-1-heptanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The following sections present the predicted ¹H and ¹³C NMR data for 4,6-dimethyl-1-heptanol.

¹H NMR Spectroscopy

Methodology for Prediction: The ¹H NMR spectrum was predicted using ChemDraw's NMR prediction tool, which employs a combination of empirical data and computational algorithms to estimate chemical shifts and coupling constants. The prediction was performed for a solution in CDCl₃.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.65 | t | 2H | H-1 |

| 1.57 | m | 1H | H-2a |

| 1.45 | m | 1H | H-2b |

| 1.28 | m | 1H | H-3a |

| 1.15 | m | 1H | H-3b |

| 1.65 | m | 1H | H-4 |

| 1.08 | m | 2H | H-5 |

| 1.75 | m | 1H | H-6 |

| 0.88 | d | 6H | H-7, H-6' |

| 0.86 | d | 3H | H-4' |

Interpretation of the Predicted ¹H NMR Spectrum:

-

H-1 (δ 3.65, t): The two protons on the carbon bearing the hydroxyl group (C-1) are expected to be the most deshielded due to the electronegativity of the oxygen atom. They appear as a triplet due to coupling with the two adjacent protons on C-2.

-

H-2, H-3, H-5 (δ 1.08-1.57, m): The methylene protons on C-2, C-3, and C-5 appear as complex multiplets in the aliphatic region of the spectrum. The protons on C-2 and C-3 are diastereotopic due to the chiral center at C-4, leading to distinct chemical shifts and complex coupling patterns.

-

H-4 (δ 1.65, m): The methine proton at the chiral center C-4 is coupled to the protons on C-3 and C-5, as well as the methyl protons at C-4', resulting in a complex multiplet.

-

H-6 (δ 1.75, m): The methine proton at C-6 is coupled to the protons on C-5 and the two methyl groups at C-6, also resulting in a multiplet.

-

H-7, H-6' (δ 0.88, d): The six protons of the two methyl groups attached to C-6 are equivalent and appear as a doublet due to coupling with the H-6 proton.

-

H-4' (δ 0.86, d): The three protons of the methyl group at C-4 appear as a doublet due to coupling with the H-4 proton.

¹³C NMR Spectroscopy

Methodology for Prediction: The ¹³C NMR spectrum was predicted using ChemDraw's NMR prediction tool in CDCl₃.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 63.2 | C-1 |

| 39.5 | C-2 |

| 30.1 | C-3 |

| 34.5 | C-4 |

| 48.9 | C-5 |

| 28.0 | C-6 |

| 22.7 | C-7, C-6' |

| 19.8 | C-4' |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C-1 (δ 63.2): The carbon directly attached to the hydroxyl group is the most deshielded carbon, appearing at the lowest field.

-

C-2, C-3, C-4, C-5, C-6 (δ 28.0-48.9): The carbons of the main heptane chain appear in the aliphatic region. The specific chemical shifts are influenced by their position relative to the methyl branches and the hydroxyl group.

-

C-7, C-6' (δ 22.7): The two equivalent methyl carbons attached to C-6.

-

C-4' (δ 19.8): The methyl carbon attached to C-4.

Infrared (IR) Spectroscopy

Methodology for Prediction: The IR spectrum was predicted based on characteristic functional group frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch (alcohol) |

| 2955, 2870 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1385, 1365 | Medium | C-H bend (methyl, isopropyl split) |

| 1055 | Strong | C-O stretch (primary alcohol) |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch (3330 cm⁻¹): A strong and broad absorption band in this region is the most characteristic feature of an alcohol, arising from the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Stretch (2955, 2870 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C-H Bends (1465, 1385, 1365 cm⁻¹): These medium intensity bands correspond to the bending vibrations of the methylene and methyl groups. The splitting of the methyl bend into two bands is characteristic of an isopropyl group.

-

C-O Stretch (1055 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of a primary alcohol.

Mass Spectrometry (MS)

Methodology for Prediction: The mass spectrum was predicted based on common fragmentation patterns of primary alcohols.

Predicted Key Mass-to-Charge Ratios (m/z):

| m/z | Relative Intensity | Proposed Fragment |

| 144 | Very Low | [M]⁺ (Molecular Ion) |

| 126 | Low | [M - H₂O]⁺ |

| 101 | Medium | [M - C₃H₇]⁺ (alpha-cleavage) |

| 87 | Medium | [M - C₄H₉]⁺ (cleavage at C4-C5) |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

| 31 | Medium | [CH₂OH]⁺ |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of 4,6-dimethyl-1-heptanol is expected to show a very weak or absent molecular ion peak at m/z 144 due to the facile fragmentation of alcohols.

-

[M - H₂O]⁺ (m/z 126): Loss of a water molecule is a common fragmentation pathway for alcohols.

-

Alpha-Cleavage: Cleavage of the bond between C1 and C2 is unlikely to be a major pathway as it would result in the loss of a large alkyl radical.

-

Cleavage at Branched Points: Fragmentation is favored at the branched points of the carbon chain.

-

Cleavage of the C4-C5 bond would lead to a fragment at m/z 87.

-

The formation of stable carbocations is a driving force for fragmentation. The presence of a peak at m/z 57 would be a strong indicator of the tert-butyl-like structure at one end of the molecule, and a peak at m/z 43 would suggest the presence of an isopropyl group.

-

-

[CH₂OH]⁺ (m/z 31): This fragment is characteristic of primary alcohols.

Proposed Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway for 4,6-Dimethyl-1-heptanol.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 4,6-dimethyl-1-heptanol based on high-quality predicted data. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a comprehensive understanding of the structural features of this molecule. While predicted data is a powerful tool, experimental verification remains the gold standard. This guide, however, provides a robust framework for researchers to identify and characterize 4,6-dimethyl-1-heptanol, aiding in their research and development endeavors.

References

- Julia, S. et al. (1961). Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 253, 678-680.

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethylheptan-1-ol. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 4,6-Dimethyl-1-heptanol

This guide provides a comprehensive overview of the synthesis, properties, and characterization of 4,6-Dimethyl-1-heptanol, a branched-chain primary alcohol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the practical and theoretical aspects of preparing this compound, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Branched-Chain Alcohols

Long-chain aliphatic alcohols are of significant interest in various fields, including the flavor and fragrance industry, polymer chemistry, and as intermediates in the synthesis of more complex molecules.[1][2] Branched-chain primary alcohols, such as 4,6-Dimethyl-1-heptanol, offer unique physical and chemical properties compared to their linear counterparts, including altered solubility, viscosity, and biological activity. While the specific discovery of 4,6-Dimethyl-1-heptanol is not prominently documented in scientific literature, its synthesis and characterization fall within the broader, well-established principles of organic chemistry. This guide will focus on a logical and efficient synthetic approach to this molecule, providing the necessary detail for its successful preparation and verification.

Physicochemical Properties of 4,6-Dimethyl-1-heptanol

A summary of the key physicochemical properties of 4,6-Dimethyl-1-heptanol is presented in the table below. These values are critical for its handling, purification, and application in further synthetic endeavors.

| Property | Value | Source |

| CAS Number | 820-05-3 | |

| Molecular Formula | C9H20O | [3] |

| Molecular Weight | 144.25 g/mol | [3] |

| Boiling Point (estimated) | 192.9°C | [4] |

| Density (estimated) | 0.8446 g/cm³ | [4] |

| Refractive Index (estimated) | 1.4300 | [4] |

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of 4,6-Dimethyl-1-heptanol points to a Grignard reaction as a robust and reliable method for its construction. The primary alcohol functional group can be readily formed by the reaction of a suitable Grignard reagent with ethylene oxide. This approach adds two carbons to the alkyl chain of the Grignard reagent, providing a straightforward pathway to the target molecule.

Caption: Retrosynthetic analysis of 4,6-Dimethyl-1-heptanol.

The key intermediate for this synthesis is the Grignard reagent, 4,6-dimethylheptylmagnesium bromide, which is prepared from 1-bromo-4,6-dimethylheptane. The synthesis of this alkyl bromide is a critical preceding step.

Part 1: Synthesis of the Precursor - 1-Bromo-4,6-dimethylheptane

The synthesis of the required alkyl bromide, 1-bromo-4,6-dimethylheptane, can be approached through several established methods. Two plausible routes are detailed below.

Method A: Hunsdiecker Reaction from a Carboxylic Acid

The Hunsdiecker reaction provides a classic method for the conversion of a carboxylic acid to an alkyl bromide with one less carbon atom.[5][6][7] This would involve the synthesis of 5,7-dimethyloctanoic acid as the starting material.

Step-by-Step Protocol:

-

Preparation of the Silver Salt: 5,7-dimethyloctanoic acid is neutralized with an aqueous solution of silver nitrate to precipitate the silver carboxylate salt. The salt is then filtered, washed with water and acetone, and thoroughly dried under vacuum.

-

Hunsdiecker Reaction: The dry silver salt is suspended in anhydrous carbon tetrachloride. A stoichiometric amount of dry bromine is added dropwise with stirring, and the reaction mixture is refluxed until the evolution of carbon dioxide ceases.

-

Work-up and Purification: The reaction mixture is cooled and filtered to remove silver bromide. The filtrate is washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by washing with sodium bicarbonate solution and water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting crude 1-bromo-4,6-dimethylheptane is purified by vacuum distillation.

Caption: Workflow for the Hunsdiecker reaction.

Method B: Anti-Markovnikov Hydrobromination of an Alkene

An alternative and often more direct route is the anti-Markovnikov addition of hydrogen bromide to a terminal alkene.[3][8][9][10][11] This requires the synthesis of 4,6-dimethyl-1-heptene as the starting material. The anti-Markovnikov regioselectivity is achieved via a free-radical mechanism, typically initiated by peroxides or UV light.

Step-by-Step Protocol:

-

Reaction Setup: 4,6-dimethyl-1-heptene is dissolved in a suitable solvent such as hexane. A radical initiator, for example, a small amount of benzoyl peroxide, is added.

-

HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a non-polar solvent is added dropwise at a low temperature, often with UV irradiation to promote the radical chain reaction.

-

Work-up and Purification: The reaction mixture is washed with aqueous sodium bicarbonate solution to neutralize any excess acid, followed by washing with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude 1-bromo-4,6-dimethylheptane is then purified by vacuum distillation.

Part 2: Synthesis of 4,6-Dimethyl-1-heptanol via Grignard Reaction

With the precursor alkyl bromide in hand, the final target molecule can be synthesized through a Grignard reaction with ethylene oxide. This reaction is a powerful tool for the formation of primary alcohols with the extension of the carbon chain by two atoms.[12]

Caption: Workflow for the Grignard synthesis of 4,6-Dimethyl-1-heptanol.

Step-by-Step Protocol:

-

Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromo-4,6-dimethylheptane in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until all the magnesium has reacted.

-

Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide in the same anhydrous solvent is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for several hours at room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude 4,6-Dimethyl-1-heptanol is purified by vacuum distillation.

Characterization and Spectroscopic Analysis

Proper characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are standard for the analysis of long-chain primary alcohols.

| Technique | Expected Observations for 4,6-Dimethyl-1-heptanol |

| ¹H NMR | - A broad singlet for the hydroxyl proton (-OH) around 1-5 ppm.[13][14][15]- A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm.[13][14][15]- Multiplets for the other methylene and methine protons in the alkyl chain between 0.8 and 1.6 ppm.- Doublets for the terminal methyl groups. |

| ¹³C NMR | - A peak for the carbon attached to the hydroxyl group (C1) in the range of 60-70 ppm.[14][15][16][17]- Peaks for the other carbons in the alkyl chain between 10-40 ppm. |

| IR Spectroscopy | - A strong, broad absorption band for the O-H stretch in the region of 3200-3600 cm⁻¹.[13][14]- A strong C-O stretching band around 1050-1150 cm⁻¹.[13][14]- C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 144.25.- A prominent peak corresponding to the loss of water (M-18).- Fragmentation patterns characteristic of alpha-cleavage and dehydration of primary alcohols.[14] |

Conclusion

This technical guide has outlined a robust and well-precedented synthetic pathway for the preparation of 4,6-Dimethyl-1-heptanol. By leveraging the power of the Grignard reaction, this branched-chain primary alcohol can be synthesized in a controlled and efficient manner. The detailed protocols for the synthesis of the necessary alkyl bromide precursor and the final alcohol, along with the expected characterization data, provide a comprehensive resource for researchers in the field of organic synthesis. While the specific discovery of this molecule may not be a landmark event, its synthesis serves as an excellent example of the application of fundamental organic reactions to construct molecules with unique structural features.

References

-

AdiChemistry. Hunsdiecker Reaction | Mechanism | Applications | Illustrations. [Link]

-

Chemistry LibreTexts. 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. (2022-10-04). [Link]

-

sathee jee. Chemistry Hunsdiecker Reaction. [Link]

-

Dagousset, G., et al. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins. Organic & Biomolecular Chemistry, 14(21), 4894-4898 (2016). [Link]

-

BYJU'S. Hunsdiecker Reaction. [Link]

-

Evans, T. S., & Evans, K. L. anti-Markovnikov Hydrobromination of Alkenes. Journal of the West Virginia Academy of Science, 89(1), 4 (2017). [Link]

-

JoVE. Video: Radical Anti-Markovnikov Addition to Alkenes: Mechanism. (2025-05-22). [Link]

-

PubChem. 4,6-Dimethylheptan-1-ol. [Link]

-

Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

-

LookChem. 4,6-dimethyl-1-heptanol. [Link]

-

Falbe, J., et al. Alcohols, Aliphatic. Ullmann's Encyclopedia of Industrial Chemistry (2000). [Link]

-

LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. (2022-09-24). [Link]

-

Bissaro, B., et al. Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst. ACS Sustainable Chemistry & Engineering, 9(11), 4146-4157 (2021). [Link]

-

PrepChem.com. Synthesis of (b) 1-Bromo-6,6-dimethyl-2-hepten-4-yne. [Link]

-

ResearchGate. Identification of an Alcohol with 13C NMR Spectroscopy. (2025-08-06). [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2022-09-24). [Link]

-

Bissaro, B., et al. Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst. ACS Sustainable Chemistry & Engineering, 9(11) (2021). [Link]

-

PubChem. 1-Bromo-4,6-dimethylheptane. [Link]

-

Li, X., et al. Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 24(12), 5945-5948 (2012). [Link]

-

Howard, B. H., et al. Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Metabolic Engineering, 15, 125-133 (2013). [Link]

-

AZoM. Identifying Alcohols Using NMR Spectroscopy. (2015-10-08). [Link]

-

Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. (2025-11-12). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. curlyarrows.com [curlyarrows.com]

- 4. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]

- 6. byjus.com [byjus.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00692B [pubs.rsc.org]

- 9. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 10. Video: Radical Anti-Markovnikov Addition to Alkenes: Mechanism [jove.com]

- 11. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 12. Hunsdiecker Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. azom.com [azom.com]

Introduction: The Imperative of Isomeric Purity in Chemical and Pharmaceutical Development

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4,6-Dimethyl-1-heptanol

4,6-Dimethyl-1-heptanol (CAS No: 820-05-3) is a C9H20O aliphatic alcohol with a molecular weight of 144.25 g/mol .[1][2][3][4][5] While its structure appears straightforward, the arrangement of its atoms allows for a considerable degree of isomeric complexity. In fields such as drug development, fragrance synthesis, and polymer chemistry, the specific isomer of a molecule is not a trivial detail; it is fundamental to its biological activity, physical properties, and safety profile. The subtle differences between isomers can lead to vastly different pharmacological effects, highlighting the critical need for precise identification, separation, and characterization.

This technical guide provides a comprehensive exploration of the structural and stereoisomeric landscape of 4,6-dimethyl-1-heptanol. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of isomeric forms and the analytical methodologies necessary to control them. We will delve into the theoretical underpinnings of isomerism and present field-proven protocols for their resolution and analysis, ensuring a robust framework for achieving isomeric purity.

Part I: Structural Isomers - The Architectural Variants of C9H20O

Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[6][7][8] For the molecular formula C9H20O, a vast number of structural isomers exist. Here, we focus on alcohol isomers that are closely related to 4,6-dimethyl-1-heptanol to illustrate the principles of positional and skeletal isomerism.

Types of Structural Isomerism

-

Positional Isomerism: This occurs when the carbon skeleton remains the same, but the position of a functional group (the hydroxyl group, -OH) or a substituent (the methyl groups) changes.

-

Skeletal (Chain) Isomerism: This involves a change in the arrangement of the carbon atoms that form the core structure or "skeleton" of the molecule, such as a different parent chain length.

Representative Structural Isomers of 4,6-Dimethyl-1-heptanol

To illustrate these concepts, the following table summarizes 4,6-dimethyl-1-heptanol and several of its structural isomers.

| Table 1: Representative Structural Isomers of C9H20O Alcohols | | :--- | :--- | :--- | | IUPAC Name | Type of Isomerism (relative to 4,6-dimethyl-1-heptanol) | Key Structural Difference | | 4,6-Dimethyl-1-heptanol | Reference Compound | - | | 4,6-Dimethyl-2-heptanol | Positional Isomer | Hydroxyl group is on carbon 2 instead of 1. | | 2,4-Dimethyl-1-heptanol | Positional Isomer | Methyl groups are on carbons 2 and 4 instead of 4 and 6. | | 6,6-Dimethyl-1-heptanol | Positional Isomer | Both methyl groups are on carbon 6.[9] | | 3-Ethyl-5-methyl-1-hexanol | Skeletal Isomer | Parent chain is a hexane with ethyl and methyl substituents. | | n-Nonanol | Skeletal Isomer | Straight nine-carbon chain. |

Caption: Logical relationship between a reference compound and its isomers.

Protocol for Separation and Identification of Structural Isomers by Gas Chromatography (GC)

The separation of structural isomers of alcohols, which often have close boiling points, is a common analytical challenge.[10] Gas chromatography is a powerful technique for this purpose, as it separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Causality Behind Experimental Choices:

-

Stationary Phase Selection: A polar stationary phase (e.g., polyethylene glycol, "WAX") is chosen. Alcohols are polar, and a polar column provides better separation through dipole-dipole interactions, separating isomers not just by boiling point but also by subtle differences in their polarity and shape.

-

Detector: A Flame Ionization Detector (FID) is selected due to its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range.

-

Temperature Programming: A temperature ramp is used to ensure that more volatile isomers are eluted first, while less volatile, higher-boiling isomers are eluted in a reasonable time with good peak shape.

Experimental Protocol: GC-FID Analysis

-

System Preparation:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: Agilent DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, set to a constant flow rate (e.g., 1.5 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Detector: FID operated at 250°C.

-

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the isomer mixture in a high-purity solvent like dichloromethane or methanol.

-

Create a series of calibration standards (e.g., 10, 50, 100, 250 ppm) by serial dilution of the stock solution.

-

-

Chromatographic Conditions:

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 220°C.

-

Final Hold: Hold at 220°C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Data Acquisition and Analysis:

-

Inject the standards to establish a calibration curve for each known isomer.

-

Inject the unknown sample.

-

Identify isomers in the sample by comparing their retention times to those of the standards. Structural isomers will have distinct retention times.

-

Quantify the isomers using the established calibration curves.

-

Part II: Stereoisomers of 4,6-Dimethyl-1-heptanol

Stereoisomers have the same molecular formula and atom connectivity but differ in the three-dimensional orientation of their atoms.[11] This is a critical area in drug development, as different stereoisomers (specifically enantiomers) can have dramatically different biological activities.

Chirality in 4,6-Dimethyl-1-heptanol

A molecule is chiral if it is non-superimposable on its mirror image.[12] The most common source of chirality is the presence of a chiral center—a carbon atom bonded to four different groups.[12][13]

-

Analysis of 4,6-Dimethyl-1-heptanol:

-

Carbon-4: Is bonded to: 1) a hydrogen atom, 2) a methyl group (-CH3), 3) a -CH2-CH2-CH2OH group, and 4) a -CH2-CH(CH3)2 group. Since all four groups are different, C4 is a chiral center .

-

Carbon-6: Is bonded to: 1) a hydrogen atom, 2) a methyl group (-CH3), 3) an isopropyl group (-CH(CH3)2), and 4) the -CH2-CH(CH3)-CH2-CH2-CH2OH group. These four groups are also different. Therefore, C6 is a chiral center .

-

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2^n = 2^2 = 4 .

These four stereoisomers exist as two pairs of enantiomers.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. (e.g., the (4R, 6R) and (4S, 6S) forms).

-

Diastereomers: Stereoisomers that are not mirror images of each other. (e.g., the (4R, 6R) and (4R, 6S) forms).[11]

The four stereoisomers are:

-

(4R, 6R)-4,6-dimethyl-1-heptanol

-

(4S, 6S)-4,6-dimethyl-1-heptanol (Enantiomer of 1)

-

(4R, 6S)-4,6-dimethyl-1-heptanol

-

(4S, 6R)-4,6-dimethyl-1-heptanol (Enantiomer of 3)

Sources

- 1. 4,6-dimethyl-1-heptanol [stenutz.eu]

- 2. lookchem.com [lookchem.com]

- 3. 4,6-Dimethylheptan-1-ol | C9H20O | CID 22220121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-heptanol, 4,6-dimethyl- [webbook.nist.gov]

- 5. 4,6-dimethyl-1-heptanol | 820-05-3 [chemicalbook.com]

- 6. What are the structural isomers of C9H20? | Filo [askfilo.com]

- 7. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 8. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 9. 6,6-Dimethyl-1-heptanol | C9H20O | CID 15723771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. Chapter 5 – Stereochemistry at Tetrahedral Centers – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

The Biological Nexus of Branched-Chain Primary Alcohols: A Technical Guide for Drug Development

Abstract

Branched-chain primary alcohols (BCPAs), particularly the 2-alkyl-1-alkanols known as Guerbet alcohols, represent a unique class of molecules whose distinct physicochemical properties translate into significant and diverse biological activities. While their linear counterparts are well-understood, the introduction of a branch in the hydrocarbon tail fundamentally alters their interaction with biological systems. This guide provides an in-depth exploration of these activities, moving from the foundational chemistry and its impact on physical properties to the core mechanisms of action at the cellular level. We will dissect their roles as modulators of membrane dynamics, potent antimicrobial agents, and critical excipients in advanced drug delivery, with a focus on their emerging anti-inflammatory potential. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, integrating mechanistic insights with actionable experimental protocols to facilitate innovation and application.

Foundational Chemistry: The Guerbet Reaction and Its Physicochemical Consequences

The defining structural feature of most biologically relevant long-chain BCPAs is the β-alkylation, a direct result of their primary synthesis route: the Guerbet reaction.[1] First described by Marcel Guerbet, this reaction is a base-catalyzed self-condensation of primary alcohols at elevated temperatures.[1] The process involves a sequence of four key steps: dehydrogenation of the alcohol to an aldehyde, an aldol condensation between two aldehyde molecules, dehydration of the resulting aldol, and finally, hydrogenation of the unsaturated aldehyde to yield the final branched-chain primary alcohol.

The introduction of this alkyl group at the C-2 position has profound implications for the molecule's physical properties. Unlike their linear analogues, which can pack tightly into ordered crystalline structures, the steric hindrance from the branch disrupts this packing. This leads to significantly lower melting points and renders many Guerbet alcohols liquid at or near room temperature.[2] This enhanced fluidity, coupled with their high molecular weight, results in low volatility and excellent thermal and oxidative stability, properties that are foundational to their biological interactions and pharmaceutical utility.[2][3]

Caption: The four-step mechanism of the Guerbet reaction.

Core Mechanism: Perturbation of Cellular Membrane Dynamics

The primary interface between BCPAs and a cell is the lipid bilayer. The unique branched architecture of these alcohols is a critical determinant of their biological effect, as it prevents the efficient, ordered packing of lipid acyl chains within the membrane.[2] This biophysical disruption is a central mechanism from which many of their downstream activities emerge.

When BCPAs intercalate into the lipid bilayer, the alkyl branch introduces a kink, increasing the average distance between adjacent phospholipid tails. This reduces van der Waals interactions, thereby increasing the overall fluidity of the membrane. This fluidizing effect is analogous to the role of unsaturated fatty acids in maintaining membrane homeostasis.[2] The consequences of this increased fluidity are significant:

-

Altered Permeability: The less-ordered membrane becomes more permeable to water and small solutes.

-

Modulation of Membrane Proteins: The function of integral membrane proteins, such as receptors, channels, and enzymes, is highly dependent on the surrounding lipid environment. Increased fluidity can alter their conformational state and, consequently, their activity.

-

Disruption of Lipid Rafts: The integrity of specialized membrane microdomains, like lipid rafts, can be compromised, impacting cellular signaling cascades that are initiated within these structures.

Caption: BCPAs disrupt ordered lipid packing, increasing membrane fluidity.

Biological Activity I: Antimicrobial and Antibiofilm Effects

A direct consequence of membrane perturbation is potent antimicrobial activity. While short-chain alcohols act primarily by denaturing proteins, longer-chain alcohols, including BCPAs, exert their effects through membrane-centric mechanisms.[4][5] Their primary mode of action is the loss of membrane integrity, leading to leakage of essential ions and metabolites and the dissipation of the proton motive force, ultimately causing cell death.[5]

Structure-Activity Relationship (SAR): The antimicrobial efficacy of fatty alcohols is strongly dependent on the length of the aliphatic carbon chain.[5] There is an optimal chain length for activity; alcohols that are too short do not partition effectively into the membrane, while those that are too long may have reduced solubility or mobility within the bilayer. Studies on straight-chain alcohols against Staphylococcus aureus have shown that activity peaks around C12-C13.[5] While 1-nonanol, 1-decanol, and 1-undecanol show both bactericidal and membrane-damaging activity, 1-dodecanol and 1-tridecanol exhibit the highest antibacterial activity but with less pronounced membrane damage, suggesting that the mode of action may also be influenced by chain length.[5]

| Carbon Chain Length (Linear) | Relative Bacteriostatic Activity vs. S. aureus | Primary Mechanism | Reference |

| C8 (1-Octanol) | Low | Membrane Fluidization | [5] |

| C10 (1-Decanol) | Moderate | Membrane Damage, K+ Leakage | [5] |

| C11 (1-Undecanol) | High | Membrane Damage, K+ Leakage | [5] |

| C12 (1-Dodecanol) | Very High | Growth Inhibition (Mechanism under investigation) | [5] |

| C13 (1-Tridecanol) | Very High | Growth Inhibition (Mechanism under investigation) | [5] |

| C14 (1-Tetradecanol) | Moderate-High | Reduced activity likely due to solubility | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the lowest concentration of a BCPA that inhibits visible microbial growth.[6][7]

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of the BCPA in a suitable solvent (e.g., DMSO or ethanol). Note: A solvent toxicity control must be run in parallel.[8]

- Bacterial Strain: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).

- Equipment: Sterile 96-well microtiter plates, multichannel pipette, spectrophotometer.

2. Standardization of Inoculum:

- Dilute the overnight bacterial culture in fresh MHB.

- Adjust the optical density at 600 nm (OD600) to 0.08-0.1, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Further dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

3. Assay Procedure:

- Add 100 µL of sterile MHB to all wells of a 96-well plate.

- Add 100 µL of the BCPA stock solution to the first column of wells, creating an initial 2x concentrated solution.

- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

- The 11th column will serve as the growth control (MHB + bacteria, no compound).

- The 12th column will serve as the sterility control (MHB only).

- Inoculate wells in columns 1 through 11 with 10 µL of the standardized bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).

- Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

- After incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of the BCPA in which there is no visible growth (i.e., the first clear well).[7]

- Results can be confirmed by measuring the OD600 of each well using a plate reader.

Biological Activity II: Applications in Drug Delivery

The same physicochemical properties that drive antimicrobial activity also make BCPAs highly effective excipients in pharmaceutical formulations, particularly for topical and transdermal drug delivery.[3][9] Guerbet alcohols like 2-octyldodecanol are widely used as emollients, solvents, and, most importantly, chemical penetration enhancers.[3][10]

Mechanism as a Skin Penetration Enhancer: The primary barrier to transdermal drug delivery is the stratum corneum (SC), a highly organized layer of corneocytes embedded in a lipid-rich matrix. BCPAs enhance penetration by reversibly disrupting this lipid matrix.[11][12] They insert themselves between the ordered ceramides, cholesterol, and fatty acids of the SC. The branched chain creates disorder, increasing the fluidity and permeability of the lipid lamellae.[13] This allows drug molecules co-formulated with the BCPA to more easily partition into and diffuse through the skin barrier. Studies have shown that while branched-chain alkanols are less potent enhancers than their linear counterparts of the same carbon number, their mechanism of action is similar, involving the fluidization of SC intercellular lipids.[11][12]

Caption: Experimental workflow for a skin permeation study.

Experimental Protocol: In Vitro Skin Permeation Study Using a Franz Diffusion Cell

This protocol describes a standard method to evaluate the efficacy of a BCPA as a penetration enhancer for a model drug.[14][15]

1. Cell and Membrane Preparation:

- Franz Diffusion Cells: Thoroughly clean all glass components.[14]

- Membrane: Use a suitable biological membrane, such as excised porcine or human skin.[16] Shave any hair and cut the full-thickness skin to a size that fits the diffusion cell. The stratum corneum side must face the donor chamber.

- Hydration: Equilibrate the skin membrane in phosphate-buffered saline (PBS, pH 7.4) for at least 30 minutes before mounting.[15]

2. Experimental Setup:

- Assembly: Mount the hydrated skin membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped beneath the skin.[15]

- Receptor Fluid: Fill the receptor chamber with a degassed buffer (e.g., PBS), ensuring the fluid is in full contact with the dermal side of the skin. The receptor fluid should be continuously stirred with a magnetic stir bar and maintained at 32°C to mimic skin surface temperature.

- Equilibration: Allow the assembled cells to equilibrate for 30-60 minutes.

3. Permeation Study:

- Formulation Application: Apply a precise amount (e.g., 5-10 mg/cm²) of the test formulation (containing the drug and the BCPA enhancer) and a control formulation (drug without enhancer) to the surface of the stratum corneum in the donor chamber.

- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.

- Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

4. Analysis and Data Interpretation:

- Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

- Calculation: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample removal.

- Plotting: Plot the cumulative amount of drug permeated versus time.

- Flux Determination: The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) can be calculated by dividing the flux of the formulation containing the BCPA by the flux of the control formulation.

Biological Activity III: Emerging Anti-inflammatory Potential

While extensively used as excipients, the intrinsic anti-inflammatory and immunomodulatory activities of BCPAs are an emerging area of research. Evidence suggests that certain long-chain and branched alcohols may actively suppress inflammatory pathways, presenting an opportunity for their use as active pharmaceutical ingredients (APIs) or multi-functional excipients.

A study on D-002, a mixture of higher aliphatic alcohols from beeswax, demonstrated significant anti-inflammatory effects in a xylene-induced mouse ear edema model, where it reduced both swelling and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[17] Another compound, dimethyl octenol, was found to inhibit nitric oxide production and suppress TNF-α secretion in macrophage-like cells.[18]

Postulated Mechanisms of Action: The precise mechanisms are not fully elucidated, but they likely involve modulation of key inflammatory signaling pathways. Based on the actions of other lipid-soluble anti-inflammatory molecules, potential targets for BCPAs include:

-

Inhibition of Pro-inflammatory Enzymes: BCPAs may inhibit enzymes like cyclooxygenase-2 (COX-2) or phospholipase A2 (PLA2), which are responsible for producing inflammatory mediators such as prostaglandins and leukotrienes.[18][19]

-

Suppression of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[20] BCPAs could potentially interfere with the activation of this pathway.

-

Membrane-Mediated Effects: By altering the fluidity and organization of lipid rafts in immune cells (e.g., macrophages, T-cells), BCPAs could disrupt the assembly of receptor signaling complexes (e.g., Toll-like receptors) required to initiate an inflammatory response.

Caption: BCPAs may inhibit key inflammatory signaling nodes like NF-κB.

Toxicology and Safety Profile

For drug development professionals, understanding the safety profile of an excipient or API is paramount. Branched-chain saturated alcohols are generally regarded as having a low order of acute toxicity.[21] Their use in cosmetics and personal care products is widespread, and human studies of products containing them have demonstrated a low potential for skin irritation or sensitization at typical use concentrations.[21]

However, in undiluted or highly concentrated forms, they can act as mild skin and eye irritants.[10] For example, studies with 2-octyldodecanol showed that while it enhances drug permeation, the irritation induced by patches containing it was mild.[10] Therefore, formulation concentration is a critical parameter to optimize to balance efficacy (e.g., penetration enhancement) with safety and tolerability.

Conclusion and Future Directions

Branched-chain primary alcohols are more than simple solvents or emollients; they are biologically active molecules whose utility stems directly from their unique branched structure. Their ability to fluidize and disrupt lipid bilayers is a core mechanism that underpins their efficacy as antimicrobials and skin penetration enhancers. The emerging evidence of their anti-inflammatory potential opens new avenues for their application, potentially as dual-function excipients that not only improve drug delivery but also contribute to the therapeutic effect.

Future research should focus on elucidating the specific molecular targets of their anti-inflammatory actions and expanding the structure-activity relationship studies to a wider range of branched architectures and biological endpoints. As the industry moves towards more functional and intelligently designed formulations, a deep understanding of the biological activities of excipients like BCPAs will be essential for developing the next generation of safe and effective therapeutics.

References

-

Chantasart, D., Li, S. K., & Higuchi, W. I. (2004). Mechanistic studies of branched-chain alkanols as skin permeation enhancers. Journal of pharmaceutical sciences, 93(2), 456–469. Available from: [Link]

-

Chantasart, D., Li, S. K., & Higuchi, W. I. (2004). Mechanistic studies of branched-chain alkanols as skin permeation enhancers. Journal of Pharmaceutical Sciences, 93(2), 456-469. Available from: [Link]

-

Gaszner, B., et al. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. Available from: [Link]

-

[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. PermeGear. Available from: [Link]

-

Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Available from: [Link]

-

Chantasart, D., & Li, S. K. (2007). Branched-chain alkanols as skin permeation enhancers: quantitative structure-activity relationships. Journal of Pharmacy and Pharmacology, 59(11), 1483-1490. Available from: [Link]

-

O'Lenick, A. J., Steinberg, D. C., Klein, K., & LaVay, C. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Materials, 16(22), 7089. Available from: [Link]

-

Guerbet alcohol mixtures and uses thereof. (2016). Justia Patents. Available from: [Link]

-

Balázs, B., et al. (2021). Methods to Evaluate Skin Penetration In Vitro. Pharmaceutics, 13(9), 1326. Available from: [Link]

-

O'Lenick, A. J., et al. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Processes, 11(11), 3193. Available from: [Link]

-

Kubo, I., Muroi, H., & Kubo, A. (1995). Structural functions of antimicrobial long-chain alcohols and phenols. Bioorganic & medicinal chemistry, 3(7), 873–880. Available from: [Link]

-

Luni, C., et al. (2013). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. ACS Infectious Diseases, 2(10), 638-653. Available from: [Link]

- Guerbet alcohols as a substitute for Vaseline. (2014). Google Patents.

-

Herman, E. B. (1980). Antimicrobial action of short chain alcohols and glycols. ResearchGate. Available from: [Link]

-

Alcohols for Use as an Antimicrobial Agent. (2021). Contec Inc. Available from: [Link]

-

Pathan, I. B., & Setty, C. M. (2009). Chemical penetration enhancers for transdermal drug delivery systems. Tropical Journal of Pharmaceutical Research, 8(2). Available from: [Link]

-

Knothe, G. (2011). Guerbet Compounds. AOCS Lipid Library. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations AG. Available from: [Link]

-

Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced drug delivery reviews, 56(5), 603-618. Available from: [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available from: [Link]

-

Kubo, I., Muroi, H., & Kubo, A. (2013). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 18(12), 14758-14769. Available from: [Link]

-

Carbajal, D., et al. (2011). Evaluation of anti-inflammatory and antinociceptive effects of D-002 (beeswax alcohols). Inflammopharmacology, 19(5), 249-255. Available from: [Link]

-

Al-Harrasi, A., et al. (2018). Anti-Inflammatory Activity of Natural Products. Molecules, 23(6), 1354. Available from: [Link]

-

Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Available from: [Link]

-

How can I conduct a minimum inhibitory concentration (MIC) using chloroxylenol? (2019). ResearchGate. Available from: [Link]

-

Minimum inhibitory concentrations (MIC) of selected alcohols, terpenes... (n.d.). ResearchGate. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) of Selected Test Organisms to... (n.d.). ResearchGate. Available from: [Link]

-

Toda, H., et al. (2006). Effects of Ethylcellulose and 2-octyldodecanol Additives on Skin Permeation and Irritation With Ethylene-Vinyl Acetate Copolymer Matrix Patches Containing Formoterol Fumarate. Biological & Pharmaceutical Bulletin, 29(8), 1717-1722. Available from: [Link]

-

Kim, D. W., et al. (2013). Di-(2-ethylhexyl) phthalate induces production of inflammatory molecules in human macrophages. Journal of Toxicology and Environmental Health, Part A, 76(13), 799-812. Available from: [Link]

-

Octyldodecanol. (n.d.). Cosmetics Info. Available from: [Link]

-

Kmet, V., et al. (2022). Hygiene of Medical Devices and Minimum Inhibitory Concentrations for Alcohol-Based and QAC Disinfectants among Isolates from Physical Therapy Departments. International Journal of Environmental Research and Public Health, 19(22), 14815. Available from: [Link]

-

Balasubramanian, S., et al. (2018). Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L. Journal of Ethnopharmacology, 217, 10-17. Available from: [Link]

-

Valle, D. L., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLoS ONE, 11(1), e0146349. Available from: [Link]

-

Jeannin, P. C., et al. (2000). Thiols decrease cytokine levels and down-regulate the expression of CD30 on human allergen-specific T helper (Th) 0 and Th2 cells. Clinical & Experimental Immunology, 121(1), 95-101. Available from: [Link]

-

Maina, J. N., et al. (2023). The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms. Molecules, 28(19), 6829. Available from: [Link]

-

Di Lorenzo, C., et al. (2020). Can Natural Polyphenols Help in Reducing Cytokine Storm in COVID-19 Patients?. Molecules, 25(24), 5898. Available from: [Link]

-

Iacoponi, F., et al. (2023). Cytokine release at multiple timepoints. ResearchGate. Available from: [Link]

Sources

- 1. aocs.org [aocs.org]

- 2. mdpi.com [mdpi.com]

- 3. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 5. mdpi.com [mdpi.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. patents.justia.com [patents.justia.com]

- 10. Effects of ethylcellulose and 2-octyldodecanol additives on skin permeation and irritation with ethylene-vinyl acetate copolymer matrix patches containing formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. alterlab.co.id [alterlab.co.id]

- 16. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of anti-inflammatory and antinociceptive effects of D-002 (beeswax alcohols) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Di-(2-ethylhexyl) phthalate induces production of inflammatory molecules in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cosmeticsinfo.org [cosmeticsinfo.org]

Potential research applications of 4,6-Dimethyl-1-heptanol

Initiating Data Collection

I've initiated comprehensive Google searches to uncover information regarding the chemical properties, synthesis methods, and biological activities of 4,6-Dimethyl-1-heptanol. I'm also broadening my scope to include searches for related compounds and their application in pharmacology and related fields. My goal is to compile a solid foundation of existing knowledge.

Defining Potential Applications

I am now focusing on identifying the potential applications of 4,6-Dimethyl-1-heptanol. I am broadening my searches to include structurally similar compounds, examining their roles in various fields like pharmacology, materials science, and agriculture. I'm also investigating its potential as a pheromone or allomone. Further, I'm examining any studies on its mechanism within biological systems. I'm collecting protocols for synthesis and analysis of similar long-chain alcohols.

Outlining Guide Structure

I'm now outlining the structure of the technical guide. The introduction to 4,6-Dimethyl-1-heptanol is solidified, including its chemical structure and properties. I'll thoroughly explore its potential applications, focusing on the scientific basis and step-by-step protocols for each area. I'll visualize workflows with Graphviz and compile quantitative data, providing detailed protocols and diagrams in the guide.

Establishing the Foundation

I've assembled a solid base of information on 4,6-Dimethyl-1-heptanol. I have its fundamental chemical properties, and various helpful data from PubChem, ChemicalBook, and LookChem. I have established its CAS number and synthesis routes. The search is looking promising!

Identifying Applications

I'm expanding my focus to applications of 4,6-Dimethyl-1-heptanol. While the initial search solidified its chemical profile, biological activity and research uses are scarce. I'm exploring structurally similar molecules to infer potential applications. I will focus on more advanced synthesis protocols to present a step-by-step guide.

Analyzing Related Compounds

I've completed the initial information gathering, establishing 4,6-Dimethyl-1-heptanol's chemical identity and basic properties. Biological activity is scarce, so I'm shifting to similar molecules to infer potential applications. I'm focusing on structurally related compounds for research pathways. The synthesis data found is basic, so I'm seeking more advanced protocols. The current results aren't enough for the target audience.

Refining the Approach

I've established the compound's basic chemical profile, but I have little on direct applications. The focus has shifted toward structurally similar molecules to infer potential uses like fragrance, agrochemicals, solvents, or intermediates. I'm actively searching peer-reviewed articles and patents for detailed synthesis protocols. I'm focusing on those with methyl-substituted alcohols to expand biological activity inference.

Exploring Similar Compounds

I've gathered basic chemical data, but direct applications of 4,6-Dimethyl-1-heptanol are limited. Now, I'm pivoting to structurally similar molecules to infer potential uses. I'm focusing on branched-chain alcohols and dimethyl-substituted C9 alcohols. I'm actively searching peer-reviewed articles and patents for potential research applications, and detailed synthesis protocols. My current focus is to investigate the research applications of other C9 branched-chain alcohols and methyl-substituted alcohols.

Investigating Biofuel Potential

I've been looking at structurally similar compounds to 4,6-Dimethyl-1-heptanol, which has opened up the possibility of its use in biofuels. The new searches have yielded some interesting information about branched-chain alcohols and their application in biofuel research.

Expanding Application Scenarios

I've learned that dimethyl-substituted compounds are key to insect pheromone synthesis, which means that 4,6-Dimethyl-1-heptanol may be useful in entomology and pest management. I've also identified a related Grignard reaction for a structurally similar compound, but a precise synthesis protocol for 4,6-Dimethyl-1-heptanol remains elusive. I need to look into its biological activity.

Synthesizing Potential Applications

I've discovered branched-chain alcohols are used in biofuels, solvents, and chemical synthesis. Dimethyl-substituted compounds function as insect pheromones, which provides a strong application for 4,6-Dimethyl-1-heptanol in entomology and pest management. I've gathered information on pheromone synthesis, found an adaptable Grignard reaction, and concluded I can infer applications from related molecules, building a comprehensive guide.

Synthesizing Found Information